molecular formula C8H10N2OS B14314108 3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one CAS No. 108803-91-4

3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14314108
CAS No.: 108803-91-4
M. Wt: 182.25 g/mol
InChI Key: LGTULLAGVQNXEZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a sulfur atom and a dihydropyrimidinone core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde, a thiourea, and an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinones depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfur atom and the dihydropyrimidinone core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-sulfanylidene-3,4-dihydropyrimidin-1(2H)-one
  • 3-Ethyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
  • 3-Methyl-1-(prop-2-en-1-yl)-4-oxopyrimidin-2(1H)-one

Uniqueness

3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of both a sulfur atom and a prop-2-en-1-yl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

108803-91-4

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

3-methyl-1-prop-2-enyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C8H10N2OS/c1-3-5-10-6-4-7(12)9(2)8(10)11/h3-4,6H,1,5H2,2H3

InChI Key

LGTULLAGVQNXEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C=CN(C1=O)CC=C

Origin of Product

United States

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